molecular formula C14H21NO2 B12630259 N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide CAS No. 921607-22-9

N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide

Cat. No.: B12630259
CAS No.: 921607-22-9
M. Wt: 235.32 g/mol
InChI Key: MDVOIGYMDJYYGO-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide typically involves the reaction of 4-hydroxyphenethylamine with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Ethers, esters, or other substituted phenolic compounds.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amide group may also play a role in binding to proteins or other biomolecules, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenethyl)acetamide: Similar structure but with an acetamide group instead of a methylpentanamide group.

    4-Hydroxyphenethyl alcohol: Lacks the amide group, making it less complex.

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Contains a pyrrole ring and different functional groups.

Uniqueness

N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

921607-22-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-methylpentanamide

InChI

InChI=1S/C14H21NO2/c1-11(2)3-8-14(17)15-10-9-12-4-6-13(16)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H,15,17)

InChI Key

MDVOIGYMDJYYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

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